Sulfo-Cy5 amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

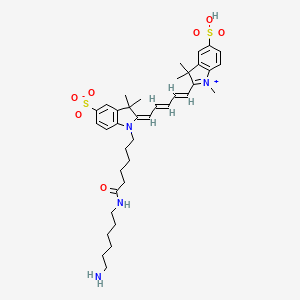

Sulfo-Cy5 amine is a dye derivative of Cyanine 5, bearing an amine group. The sulfonate ion increases the water solubility of the compound, making it suitable for use in aqueous solutions. Cyanine 5 is a near-infrared fluorescent dye commonly used in biolabeling and cell imaging. The amine functionality of this compound allows it to react with carboxyl groups to form covalent bonds, enabling it to bind to biomolecules such as proteins and antibodies to track their location and dynamic changes in biological samples .

Preparation Methods

Chemical Reactions Analysis

Sulfo-Cy5 amine undergoes various chemical reactions, including:

Substitution Reactions: The amine group can react with carboxyl groups to form covalent bonds, making it suitable for bioconjugation with proteins and antibodies.

Crosslinking Reactions: This compound can participate in crosslinking reactions with other biomolecules, enhancing its utility in biolabeling and imaging applications.

Scientific Research Applications

Sulfo-Cy5 amine has a wide range of scientific research applications, including:

Biolabeling and Cell Imaging: Due to its near-infrared fluorescence, this compound is commonly used to label and track biomolecules in biological samples.

Drug Delivery: This compound can be conjugated with therapeutic agents to create bimodal theranostic agents for targeted drug delivery and imaging.

Molecular Biology: It is used in various molecular biology techniques, including fluorescence microscopy and flow cytometry, to study cellular processes and protein interactions.

Mechanism of Action

The mechanism of action of Sulfo-Cy5 amine involves its ability to form covalent bonds with carboxyl groups on biomolecules. This covalent bonding allows this compound to bind to proteins, antibodies, and other biomolecules, enabling researchers to track their location and dynamic changes in biological samples. The near-infrared fluorescence of this compound provides a bright and stable signal for imaging applications .

Comparison with Similar Compounds

Sulfo-Cy5 amine is unique due to its high water solubility and near-infrared fluorescence. Similar compounds include:

Alexa Fluor 647: Another near-infrared fluorescent dye with similar applications in biolabeling and imaging.

DyLight 649: A fluorescent dye with comparable spectral properties and applications.

ATTO 647: A dye with similar fluorescence characteristics, used in various imaging techniques.

This compound stands out due to its high water solubility, which enhances its compatibility with aqueous biological samples and reduces the need for organic solvents in labeling reactions.

Properties

Molecular Formula |

C38H52N4O7S2 |

|---|---|

Molecular Weight |

741.0 g/mol |

IUPAC Name |

(2E)-1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |

InChI |

InChI=1S/C38H52N4O7S2/c1-37(2)30-26-28(50(44,45)46)19-21-32(30)41(5)34(37)16-10-8-11-17-35-38(3,4)31-27-29(51(47,48)49)20-22-33(31)42(35)25-15-9-12-18-36(43)40-24-14-7-6-13-23-39/h8,10-11,16-17,19-22,26-27H,6-7,9,12-15,18,23-25,39H2,1-5H3,(H2-,40,43,44,45,46,47,48,49) |

InChI Key |

YAAUASLQACUDFY-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCCCCN)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCCN)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.